molecular formula C26H36N6O B608723 LY2857785

LY2857785

Cat. No.: B608723
M. Wt: 448.6 g/mol
InChI Key: LHIUZPIDLZYPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY2857785 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in the regulation of transcriptional initiation and elongation. This compound has shown significant antitumor efficacy in preclinical models, particularly in hematologic malignancies such as leukemia .

Preparation Methods

LY2857785 is synthesized through a series of chemical reactions involving the formation of a pyrimidine ring and subsequent modifications to introduce various functional groups. The synthetic route typically involves the following steps:

  • Formation of the pyrimidine core.
  • Introduction of the indazole moiety.
  • Addition of the cyclohexane and tetrahydropyran groups.

The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

LY2857785 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions involving nucleophiles can lead to the formation of different analogs of this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

LY2857785 is unique in its high selectivity and potency as a CDK9 inhibitor. Similar compounds include:

This compound stands out due to its specific inhibition of CDK9, making it a valuable tool for studying the role of CDK9 in cancer and developing targeted therapies.

Properties

IUPAC Name

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIUZPIDLZYPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of LY2857785?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9, in conjunction with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in transcriptional elongation by phosphorylating serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) [, , ]. By inhibiting CDK9, this compound disrupts this phosphorylation, ultimately leading to decreased levels of MCL-1, an anti-apoptotic protein, and the induction of apoptosis in tumor cells [, , ].

Q2: What types of cancers has this compound shown efficacy against in preclinical studies?

A2: Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity against various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [, ]. Importantly, this compound has shown efficacy against both cell lines and primary patient samples ex vivo [, ].

Q3: Besides apoptosis, does this compound induce any other cell death pathways?

A3: Research indicates that this compound can also induce autophagy in addition to apoptosis []. This was demonstrated by the increased binding of microtubule-associated proteins 1A/1B light chain 3B (LC3)-II to autophagosome membranes upon treatment with this compound [].

Q4: Has this compound been tested in in vivo models of cancer?

A4: Yes, this compound has demonstrated significant anti-tumor activity in vivo. Specifically, it significantly reduced tumor growth in a mouse xenograft model of adult T-cell leukemia/lymphoma (ATL) [].

Q5: Beyond its use as a single agent, has this compound shown potential for combination therapy?

A5: While specific combination therapies haven't been extensively outlined in the provided research, the research by Dobin et al. [] suggests that this compound might be particularly effective in combination with other targeted agents depending on the genetic profile of the tumor. For example, they found that AEL cells with co-mutations in BCOR, TP53, and DNMT3A, or BCOR and RB1 were particularly sensitive to this compound. This hints at the potential for personalized medicine approaches where this compound could be combined with other drugs based on the specific genetic makeup of a patient's tumor.

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